Cas no 114973-01-2 (Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate)

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate
- Methyl6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate
- 114973-01-2
-
- インチ: InChI=1S/C11H13BrO4/c1-6-8(15-2)4-7(5-12)9(10(6)13)11(14)16-3/h4,13H,5H2,1-3H3
- InChIKey: JKDIFVPWBPFFLP-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C=C1OC)CBr)C(=O)OC)O
計算された属性
- せいみつぶんしりょう: 287.99972g/mol
- どういたいしつりょう: 287.99972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152572-1g |
methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |
114973-01-2 | 95% | 1g |
$574 | 2023-01-12 | |
Alichem | A019099426-1g |
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |
114973-01-2 | 95% | 1g |
$998.00 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758156-1g |
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |
114973-01-2 | 98% | 1g |
¥5250.00 | 2024-08-09 | |
Crysdot LLC | CD12178230-1g |
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate |
114973-01-2 | 95+% | 1g |
$608 | 2024-07-23 |
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate 関連文献
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoateに関する追加情報
Comprehensive Overview of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2)
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromomethyl group and a methoxy substitution, makes it a versatile building block for designing complex molecules. Researchers and industries value this compound for its reactivity and potential applications in drug discovery, particularly in modifying bioactive scaffolds.
In recent years, the demand for Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate has surged due to its role in developing small-molecule inhibitors and bioconjugation techniques. With the rise of precision medicine and targeted drug delivery, this compound's ability to act as a linker or functional group donor has garnered significant attention. Its CAS No. 114973-01-2 is frequently searched in academic databases, reflecting its relevance in organic synthesis and medicinal chemistry.
The compound's hydroxy and methoxy groups contribute to its solubility in polar solvents, facilitating its use in green chemistry applications. Environmental concerns have driven interest in sustainable synthesis methods, and Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is often explored in catalyst-free reactions or microwave-assisted synthesis. These approaches align with the global push toward reducing hazardous waste in chemical manufacturing.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 114973-01-2. Purity and stability are paramount, especially when the compound is employed in high-throughput screening or combinatorial chemistry. Suppliers and researchers emphasize rigorous quality control to ensure reproducibility in downstream applications, addressing common queries about storage conditions and shelf life.
Emerging trends in AI-driven drug design have further highlighted the importance of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate. Computational models often incorporate its structural motifs to predict novel pharmacophores or optimize ADME properties. This synergy between experimental and in silico research underscores the compound's enduring value in modern chemistry.
In summary, Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate (CAS No. 114973-01-2) bridges traditional synthesis and cutting-edge innovations. Its multifaceted applications—from drug development to material science—make it a cornerstone in contemporary research. As industries prioritize efficiency and sustainability, this compound will likely remain a focal point in scientific exploration.
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